![molecular formula C12H18O2 B14415861 exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid CAS No. 67968-07-4](/img/no-structure.png)
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Analyse Chemischer Reaktionen
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, modulating their activity and influencing biochemical pathways . These interactions can lead to changes in cellular processes, making the compound useful in studying enzyme function and regulation .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, exo-3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)acrylic acid stands out due to its unique bicyclic structure and reactivity. Similar compounds include:
2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: This compound shares a similar bicyclic structure but differs in its ester functional group.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Another related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a versatile and valuable compound in various applications .
Eigenschaften
67968-07-4 | |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(E)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H18O2/c1-12(2)9-4-3-8(7-9)10(12)5-6-11(13)14/h5-6,8-10H,3-4,7H2,1-2H3,(H,13,14)/b6-5+ |
InChI-Schlüssel |
XSLQITRSSLYXKT-AATRIKPKSA-N |
Isomerische SMILES |
CC1(C2CCC(C2)C1/C=C/C(=O)O)C |
Kanonische SMILES |
CC1(C2CCC(C2)C1C=CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.